Keratan - 69992-87-6

Keratan

Catalog Number: EVT-14285448
CAS Number: 69992-87-6
Molecular Formula: C28H48N2O32S4
Molecular Weight: 1052.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A sulfated mucopolysaccharide initially isolated from bovine cornea. At least two types are known. Type I, found mostly in the cornea, contains D-galactose and D-glucosamine-6-O-sulfate as the repeating unit; type II, found in skeletal tissues, contains D-galactose and D-galactosamine-6-O-sulfate as the repeating unit.
Overview

Keratan sulfate is a type of sulfated glycosaminoglycan, primarily found in connective tissues such as the cornea, cartilage, and bone. It plays a crucial role in various biological functions, including structural support and cellular signaling. Keratan sulfate is characterized by its high hydration capacity, which allows it to act as a cushion in joints, absorbing mechanical shock and contributing to tissue resilience. The compound is also involved in developmental processes and wound healing, reflecting its importance in physiological functions.

Source

Keratan sulfate was first identified in 1939 by Suzuki from corneal extracts. Subsequent research has revealed its presence in various tissues, including cartilage and bone, where it contributes to the extracellular matrix. The compound is synthesized by specific cell types, including keratocytes in the cornea and chondrocytes in cartilage .

Classification

Keratan sulfate belongs to the class of organic compounds known as oligosaccharide sulfates. It is categorized as a glycosaminoglycan due to its polysaccharide nature, consisting of repeating disaccharide units that may be sulfated at various positions. The main structural classifications are keratan sulfate type I (KSI) and type II (KSII), which differ based on their linkage to core proteins and tissue origin .

Synthesis Analysis

Methods

The biosynthesis of keratan sulfate involves a series of enzymatic reactions that modify precursor molecules into the final glycosaminoglycan structure. Key enzymes include glycosyltransferases and sulfotransferases that facilitate the addition of sugar units and sulfate groups.

Technical Details

  1. Glycosylation: The initial step involves the formation of the repeating disaccharide unit -3Galβ1-4GlcNAcβ1-, which serves as the backbone of keratan sulfate.
  2. Sulfation: Sulfate groups are added primarily at the C6 position of both galactose and N-acetylglucosamine residues.
  3. Linkage to Core Proteins: Keratan sulfate can be linked to core proteins via N-linkage (in KSI) or O-linkage (in KSII), with specific amino acids (asparagine for KSI and serine/threonine for KSII) serving as attachment points .
Molecular Structure Analysis

Structure

Keratan sulfate exhibits a linear polymer structure composed of repeating disaccharide units. The basic unit consists of galactose and N-acetylglucosamine, which can be sulfated at specific positions.

Data

  • Chemical Formula: C28H48N2O32S4
  • Average Molecular Weight: Approximately 1052.935 g/mol
  • InChI Key: KXCLCNHUUKTANI-RBIYJLQWSA-N
  • Isomeric SMILES: A complex string representing the molecular structure .
Chemical Reactions Analysis

Reactions

Keratan sulfate undergoes various biochemical reactions, particularly during its synthesis and degradation. The primary reactions involve:

  1. Glycosylation Reactions: Formation of glycosidic bonds between sugar units.
  2. Sulfation Reactions: Addition of sulfate groups through enzymatic action.
  3. Degradation: Keratan sulfate can be broken down by specific enzymes such as keratanase, which hydrolyzes the glycosidic bonds.

Technical Details

The specific enzymes responsible for these reactions include:

  • Glycosyltransferases: Catalyze the addition of sugar moieties.
  • Sulfotransferases: Responsible for transferring sulfate groups to hydroxyl groups on sugars .
Mechanism of Action

Process

The mechanism by which keratan sulfate exerts its biological effects involves its interactions with various proteins and cells within the extracellular matrix. It participates in cell signaling pathways that regulate cellular behavior during development and tissue repair.

Data

Keratan sulfate influences:

  • Cell adhesion
  • Proliferation
  • Migration
    These processes are critical during embryonic development and in response to injury or inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Keratan sulfate is typically a white or off-white powder.
  • Solubility: Highly soluble in water due to its hydrophilic nature.

Chemical Properties

  • pKa: Keratan sulfate is considered an extremely weak base, indicating its near-neutral pH behavior in solution.
  • Hydration Capacity: Its ability to attract water molecules contributes significantly to its function as a shock absorber in joints.

Relevant Data or Analyses

Experimental studies have shown that keratan sulfate's molecular weight can vary significantly depending on its source and degree of sulfation, impacting its biological functions .

Applications

Scientific Uses

Keratan sulfate has several important applications in scientific research and medicine:

  1. Biomarkers: Used as potential biomarkers for various diseases, including corneal dystrophies.
  2. Tissue Engineering: Investigated for use in regenerative medicine due to its role in extracellular matrix formation.
  3. Drug Delivery Systems: Explored for targeted delivery due to its biocompatibility and ability to interact with cellular components.

Research continues to expand on the therapeutic potentials of keratan sulfate, particularly in ophthalmology and orthopedics .

Biosynthesis and Enzymatic Regulation of Keratan Sulfate

Genetic Determinants of KS Chain Initiation and Elongation

The initiation and elongation of KS chains are genetically programmed through specific core protein sequences and glycosyltransferase genes. Core proteins dictate KS attachment via distinct linkage regions: KS-I (asparagine-linked), KS-II (serine/threonine-linked via GalNAc), and KS-III (serine/threonine-linked via mannose) [5] [6]. Aggrecan, a major KS-II proteoglycan in cartilage, contains hexapeptide repeats (E(E/L)PFPS) that quantitatively determine KS chain number. Species-specific variation in repeat copies correlates with KS content—humans (13 repeats) exhibit higher KS density than rats (4 repeats) or chickens (0 repeats) [6].

Elongation is orchestrated by the B3GNT7 and B4GALT4 genes, encoding β-1,3-N-acetylglucosaminyltransferase and β-1,4-galactosyltransferase, respectively. These enzymes sequentially add GlcNAc and Gal residues to the nascent chain [6] [10]. Mutations in B3GNT7 disrupt chain extension, leading to truncated KS structures and pathological phenotypes like macular corneal dystrophy [1] [6]. The elongation machinery operates within the Golgi apparatus, where enzyme kinetics are modulated by substrate availability (UDP-Gal, UDP-GlcNAc) and spatial organization into "GAGosomes"—enzyme complexes optimizing polymerization efficiency [6] [8].

Table 1: Genetic Determinants of KS Chain Biosynthesis

GeneProtein ProductFunctionPhenotype of Loss-of-Function
B3GNT7β-1,3-N-acetylglucosaminyltransferaseKS chain elongationCorneal dystrophy, KS truncation
B4GALT4β-1,4-galactosyltransferaseGalactose addition to KS backboneImpaired KS polymerization
XYLT1/2XylosyltransferaseInitiates KS-II linkage to proteoglycansSkeletal dysplasia
AGGRECANAggrecan core proteinProvides KS attachment sites (hexapeptide repeats)Reduced KS density in cartilage

Tissue-Specific Glycosyltransferases and Sulfotransferases

KS sulfation patterns and chain architecture exhibit pronounced tissue specificity, governed by spatially restricted expression of sulfotransferases and glycosyltransferases. The cornea enriches KS-I with non-random sulfation zones: proximal disaccharides lack sulfate, medial regions display GlcNAc-6-sulfation, and distal segments exhibit di-sulfation (Gal-6S/GlcNAc-6S) [1] [6]. This zonation arises from combinatorial actions of:

  • GlcNAc-6-O-sulfotransferases (GlcNAc6STs): CHST2, CHST4, CHST5, CHST6, and CHST7 sulfate GlcNAc residues. CHST6 mutations cause macular corneal dystrophy due to undersulfated KS-I [1] [6].
  • Gal-6-O-sulfotransferases (KSGal6STs): CHST1 and CHST3 sulfate Gal residues, contingent on prior GlcNAc sulfation [6] [10].

In embryonic development, Xenopus notochord and otic vesicles express CHST3 and CHST5.1, driving highly sulfated KS (HSKS) biosynthesis. Knockdown of chst3 or chst5.1 ablates HSKS in the notochord, while chst1 depletion eliminates otic vesicle HSKS and reduces organ size, confirming sulfotransferases as tissue-specific KS modifiers [10]. Cartilage expresses CHST3 and CHST7, yielding KS-II with dense, uniform di-sulfation distinct from corneal KS-I [6] [15].

Table 2: Tissue-Specific Expression and Functions of KS-Modifying Enzymes

TissueKey EnzymesKS Structural FeaturesBiological Role
CorneaCHST1, CHST6; B3GNT7, B4GALT4Zonal sulfation: nonsulfated → monosulfated → disulfated domainsCollagen fibril spacing, corneal transparency
CartilageCHST3, CHST7; B3GNT7, B4GALT4Uniformly disulfated chains; fucosylationCollagen fibrillogenesis, ECM hydration
NotochordCHST3, CHST5.1; B3GNT7, B4GALT4Highly sulfated KS (HSKS)Axial structural support, "water bag" formation
Otic VesicleCHST1, CHST4/5-like; B3GNT7, B4GALT4HSKS enriched in lumenOrgan size regulation, morphogenesis

Epigenetic Modulation of KS Core Protein Expression

Epigenetic mechanisms dynamically regulate transcription of KS core proteoglycan genes, tailoring KS expression to developmental and metabolic contexts. Histone modifications, particularly H3K27 acetylation (H3K27ac), activate promoters of small leucine-rich proteoglycans (SLRPs) like LUM (lumican), KERA (keratocan), and OMD (osteomodulin) in cornea and cartilage [10]. In Xenopus, notochord-specific lumican upregulation coincides with H3K27ac enrichment at its enhancer, implicating histone acetylation in spatiotemporal KS control.

DNA methylation also modulates KS proteoglycan expression. Hypomethylation of the ACAN (aggrecan) promoter in chondrocytes correlates with transcriptional activation, while hypermethylation silences ACAN in osteoarthritic cartilage, reducing KS-II content [8] [15]. Additionally, long non-coding RNAs (e.g., H19) interact with methyl-CpG-binding proteins to repress CHST genes, indirectly influencing KS sulfation [15].

Post-Translational Modifications in KS Proteoglycan Assembly

Post-translational modifications (PTMs) of core proteins critically regulate KS chain initiation and proteoglycan maturation. Key PTMs include:

  • Phosphorylation: Xylosyltransferase (XYLT1) activity—which catalyzes the first step of KS-II linkage—is enhanced by phosphorylation at Ser/Thr residues. Kinases (e.g., PKA) modulate XYLT1 localization to the Golgi, impacting KS chain initiation efficiency [8] [9].
  • Xylose phosphorylation/dephosphorylation: Xylose attached to serine residues is transiently phosphorylated at C2 by FAM20B, enhancing subsequent galactosyltransferase reactions. Dephosphorylation by PXYLP1 then enables GlcA addition, completing the linker tetrasaccharide [8] [15].
  • Ubiquitination and proteolytic processing: Maturation of KS proteoglycans involves limited proteolysis of core proteins (e.g., aggrecan cleavage by ADAMTS-5). Ubiquitination marks core proteins for degradation, indirectly controlling KS half-life [9] [15].

Table 3: Post-Translational Modifications Regulating KS Assembly

PTM TypeTarget Protein/ResidueEnzyme(s)Functional Consequence
PhosphorylationXYLT1 (Ser/Thr)PKA, PKCEnhances XYLT1 activity; promotes Golgi localization
Xylose-2-O-phosphorylationXylose in KS-II linkerFAM20B (kinase)Accelerates Gal transfer by B4GALT7
Xylose-2-O-dephosphorylationPhosphoxylose in linkerPXYLP1 (phosphatase)Permits B3GAT3-mediated GlcA addition
UbiquitinationCore proteins (e.g., aggrecan)E3 ubiquitin ligases (e.g., CHIP)Targets core proteins for degradation; regulates KS turnover

Properties

CAS Number

69992-87-6

Product Name

Keratan

IUPAC Name

[(2R,3S,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4S,6S)-3-acetamido-4-hydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate

Molecular Formula

C28H48N2O32S4

Molecular Weight

1052.9 g/mol

InChI

InChI=1S/C28H48N2O32S4/c1-8(31)29-15-11(33)3-10(4-52-63(40,41)42)56-26(15)62-24-18(35)13(6-54-65(46,47)48)58-28(21(24)38)60-22-14(7-55-66(49,50)51)59-27(16(19(22)36)30-9(2)32)61-23-17(34)12(5-53-64(43,44)45)57-25(39)20(23)37/h10-28,33-39H,3-7H2,1-2H3,(H,29,31)(H,30,32)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t10-,11-,12+,13+,14+,15+,16+,17-,18-,19+,20+,21+,22+,23-,24-,25+,26-,27-,28-/m0/s1

InChI Key

KXCLCNHUUKTANI-RBIYJLQWSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)O

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